Tigloyl-L-carnitine-d3 (chloride)
Description
Foundational Biochemistry of L-Carnitine and Acylcarnitine Species
L-carnitine, a small, water-soluble molecule, is a crucial player in cellular energy metabolism. healthline.comnih.gov It can be obtained from the diet, particularly from red meat and dairy products, or synthesized in the body from the amino acids lysine (B10760008) and methionine. nih.govcreative-proteomics.combiocrates.com The primary and most well-understood function of L-carnitine is its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.govcreative-proteomics.comnih.govyoutube.comnih.govyoutube.com This transport mechanism is often referred to as the "carnitine shuttle." creative-proteomics.combiocrates.comyoutube.com
The carnitine shuttle involves a series of enzymatic reactions. Long-chain fatty acids are first activated to their acyl-CoA esters. Then, the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, facilitates the transfer of the acyl group from CoA to L-carnitine, forming an acylcarnitine. nih.govyoutube.com This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). youtube.comnih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating the acyl-CoA and free L-carnitine. youtube.comnih.gov The acyl-CoA is then available for β-oxidation.
| Enzyme/Transporter | Location | Function |
| Carnitine palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Catalyzes the formation of acylcarnitine from acyl-CoA and L-carnitine. nih.govyoutube.com |
| Carnitine-acylcarnitine translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitine into the mitochondrial matrix and L-carnitine out. youtube.comnih.gov |
| Carnitine palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts acylcarnitine back to acyl-CoA and L-carnitine within the matrix. youtube.comnih.gov |
Theoretical Framework and Methodological Utility of Stable Isotope Labeling in Metabolic Studies
Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. creative-proteomics.comfrontiersin.org Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, giving them a greater atomic mass. creative-proteomics.com Commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). creative-proteomics.comnumberanalytics.comyoutube.com
The fundamental principle of stable isotope labeling involves introducing a substrate (a "tracer") enriched with a stable isotope into a biological system. frontiersin.org As the organism metabolizes this tracer, the heavy isotope becomes incorporated into downstream metabolites. frontiersin.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the extent of this isotopic enrichment. frontiersin.orgnih.gov
The utility of this methodology is vast. It allows researchers to:
Trace metabolic pathways: By following the labeled atoms, scientists can elucidate the sequence of reactions that a particular molecule undergoes. numberanalytics.comnih.gov
Quantify metabolic fluxes: The rate of isotope incorporation provides a measure of the rate of a metabolic pathway, offering a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. frontiersin.orgnih.govnih.gov
Identify unknown metabolites: The unique isotopic signature can aid in the structural elucidation of novel compounds. nih.gov
Understand disease states: Pathological conditions often manifest as alterations in metabolic fluxes, which can be pinpointed using stable isotope tracers. frontiersin.org
Mass spectrometry is a particularly valuable tool in these studies due to its high sensitivity and ability to measure a wide range of metabolites simultaneously. nih.govnih.gov When coupled with separation techniques like liquid chromatography (LC-MS), it can provide detailed information on the isotopic distribution within a complex mixture of metabolites. numberanalytics.com
Rationale for Investigating Tigloyl-L-carnitine-d3 (chloride) as a Deuterated Tracer
Tigloyl-L-carnitine is a specific short-chain acylcarnitine, an ester of tiglic acid and L-carnitine. caymanchem.commedkoo.com Elevated levels of endogenous tigloyl-L-carnitine have been observed in certain metabolic disorders, such as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, an inborn error of isoleucine metabolism. caymanchem.com It has also been identified as a potential biomarker in other conditions. hmdb.ca
The synthesis of Tigloyl-L-carnitine-d3 (chloride) provides a stable isotope-labeled internal standard for the quantification of its unlabeled counterpart in biological samples. medchemexpress.commedchemexpress.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. medchemexpress.com This mass shift allows for its clear differentiation from the naturally occurring (d0) form by mass spectrometry.
The rationale for using Tigloyl-L-carnitine-d3 (chloride) as a tracer in metabolic research is multifaceted:
Accurate Quantification: As an internal standard, it is added to a sample in a known quantity before analysis. This allows for precise and accurate quantification of the endogenous tigloyl-L-carnitine by correcting for any sample loss or variations in instrument response during the analytical process.
Tracing Metabolic Fates: By introducing deuterated tigloyl-L-carnitine into a biological system, researchers can track its metabolism and conversion into other molecules. This can help to elucidate the specific enzymatic pathways that process this acylcarnitine.
Investigating Disease Mechanisms: In diseases where tigloyl-L-carnitine levels are altered, the use of a deuterated tracer can help to determine whether this is due to increased production, decreased utilization, or impaired transport.
Pharmacokinetic Studies: The use of stable isotope-labeled compounds is a well-established method in drug metabolism and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of a compound. acs.org
The use of deuterated tracers, in general, has gained significant attention due to their potential to subtly influence the metabolic and pharmacokinetic profiles of molecules, providing another layer of investigation into metabolic processes. medchemexpress.comharvard.edu
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H22ClNO4 |
|---|---|
Molecular Weight |
282.78 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(E)-2-methylbut-2-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C12H21NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/b9-6+;/t10-;/m1./s1/i3D3; |
InChI Key |
PNDHRANMFFUOLD-PIBOUNTKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C(=C/C)/C.[Cl-] |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Tigloyl L Carnitine D3 Chloride
Chemical and Biochemical Synthesis Approaches for Deuterium (B1214612) Labeling of Acylcarnitines
The synthesis of deuterium-labeled acylcarnitines, such as Tigloyl-L-carnitine-d3, is crucial for their use as internal standards in mass spectrometry-based analyses. researchgate.netnih.gov These labeled compounds allow for accurate quantification of their unlabeled counterparts in biological samples. researchgate.net
Chemical Synthesis:
A common method for synthesizing acylcarnitines involves the reaction of L-carnitine hydrochloride with an appropriate carboxylic acid or its activated form, like an acid chloride. sigmaaldrich.com For deuterium labeling, a deuterated precursor is incorporated during the synthesis. clearsynth.com For instance, a deuterated acyl group can be introduced to the hydroxyl moiety of L-carnitine. researchgate.netnih.gov
One approach involves activating the fatty acid with thionyl chloride to form a fatty acyl chloride, which is then reacted with L-carnitine hydrochloride dissolved in trichloroacetic acid. nih.gov To produce Tigloyl-L-carnitine-d3, a deuterated version of tiglic acid would be used in this process.
Another strategy involves the use of deuterated reagents to introduce the label. For example, d3-methyl iodide can be used to introduce a deuterated methyl group onto the carnitine molecule itself.
Biochemical Synthesis:
While chemical synthesis is more common for producing analytical standards, biochemical routes for L-carnitine production exist and can be adapted for isotopic labeling. clearsynth.comnih.govresearchgate.net These methods often utilize enzymes or microorganisms. For example, the biosynthesis of L-carnitine in the fungus Neurospora crassa starts from Nε-trimethyllysine (TML) and involves a series of enzymatic steps. nih.gov Introducing a deuterated precursor into this pathway could theoretically produce deuterated L-carnitine, which could then be acylated to form the desired acylcarnitine. However, for creating specific, high-purity labeled standards like Tigloyl-L-carnitine-d3, chemical synthesis offers more control over the position and extent of deuterium incorporation.
Isotopic Purity Assessment and Deuterium Enrichment Analysis for Research Applications
The utility of Tigloyl-L-carnitine-d3 as an internal standard is highly dependent on its isotopic purity and the degree of deuterium enrichment. rsc.orglgcstandards.com
Isotopic Purity Assessment:
High-resolution mass spectrometry (HR-MS) is a primary technique for determining the isotopic purity of deuterated compounds. rsc.orgnih.gov This method allows for the separation and quantification of ions corresponding to the deuterated compound and any remaining unlabeled (d0) isotopologues. nih.gov The relative abundance of these ions is used to calculate the isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing isotopic purity and confirming the position of the deuterium labels within the molecule. rsc.org
Deuterium Enrichment Analysis:
Deuterium enrichment analysis determines the percentage of molecules that have been successfully labeled with deuterium. This is crucial for ensuring the accuracy of quantitative analyses using the labeled standard. nih.gov The analysis is often performed using mass spectrometry, where the mass spectrum of the labeled compound is compared to that of the unlabeled analog. sigmaaldrich.com The presence of multiple isotopologues (e.g., d1, d2, d3) can be observed and quantified. sigmaaldrich.comcaymanchem.com
The goal is to have a high percentage of the desired deuterated form (in this case, d3) and minimal amounts of lower deuterated or unlabeled forms. cerilliant.com
Standardization and Preparation of Tigloyl-L-carnitine-d3 (chloride) as an Analytical Reference Standard
The preparation of Tigloyl-L-carnitine-d3 as a certified reference material involves several critical steps to ensure its accuracy and reliability for quantitative applications. cerilliant.com
Purification and Characterization:
Following synthesis, the crude product must be purified to remove unreacted starting materials and byproducts. nih.gov Techniques like high-performance liquid chromatography (HPLC) are often employed for this purpose. sigmaaldrich.com The purity of the final compound is typically assessed by HPLC and its identity confirmed by mass spectrometry and NMR.
Calibration and Quantification:
To be used as a reference standard, the exact concentration of the Tigloyl-L-carnitine-d3 solution must be accurately determined. This is often achieved through quantitative NMR (qNMR) or by creating a calibration curve using a highly pure, well-characterized primary standard. nih.gov
Certification and Documentation:
A certified reference material is accompanied by a certificate of analysis that details its identity, purity, isotopic enrichment, concentration, and storage conditions. cerilliant.com This documentation is essential for laboratories to ensure the traceability and quality of their analytical results. nih.gov
Advanced Analytical Methodologies for Quantification and Isotopic Tracing of Tigloyl L Carnitine D3 Chloride
Mass Spectrometry-Based Techniques in Acylcarnitine Analysis
Mass spectrometry (MS) has become an indispensable tool for the analysis of acylcarnitines, a class of compounds vital for fatty acid metabolism. These techniques are prized for their high sensitivity and specificity, allowing for the detection and quantification of a wide array of acylcarnitines in complex biological matrices. nih.govresearchgate.netnih.govacs.orgresearchgate.netisotope.comresearchgate.netproteomics.com.aunih.govbevital.noresearchgate.netvtt.fi The core principle involves ionizing the acylcarnitine molecules and then separating them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances this process by isolating a specific parent ion, fragmenting it, and analyzing the resulting product ions, which provides greater structural information and analytical certainty. nih.govresearchgate.net A common feature in the analysis of acylcarnitines is the detection of a characteristic product ion at m/z 85, which corresponds to the carnitine moiety. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantitative analysis of acylcarnitines, including isotopically labeled standards like Tigloyl-L-carnitine-d3 (chloride). nih.govacs.orgisotope.comresearchgate.netproteomics.com.aunih.govbevital.noresearchgate.netvtt.fi The development of a robust LC-MS/MS method is critical because direct infusion MS/MS cannot distinguish between isomeric acylcarnitines, which have identical masses. nih.govnih.gov
Method development involves several key steps:
Sample Preparation: Biological samples such as plasma or serum are typically prepared using protein precipitation with organic solvents like methanol (B129727) or acetonitrile. nih.govnih.gov This is often followed by solid-phase extraction for cleanup and concentration. nih.gov In some methods, acylcarnitines are derivatized, for example, by converting them to their butyl esters using butanolic HCl, which can improve their chromatographic and ionization characteristics. nih.govnih.gov However, underivatized methods are also common, particularly with hydrophilic interaction liquid chromatography (HILIC). bevital.novtt.fi
Chromatographic Separation: The separation of acylcarnitines is typically achieved using reversed-phase (RP) or HILIC columns. vtt.finih.gov RP-HPLC, often with C8 or C18 columns, separates compounds based on hydrophobicity, using a mobile phase gradient of water and an organic solvent like acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. nih.govnih.govresearchgate.net HILIC is an alternative that provides good retention for polar compounds like carnitine and its short-chain esters without derivatization. bevital.novtt.fi
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in positive electrospray ionization (ESI) mode. nih.govnih.gov
| Parameter | Description | Common Approach / Value | Reference |
|---|---|---|---|
| Chromatography Type | The primary mode of separation. | Reversed-Phase (RP-HPLC/UPLC) or Hydrophilic Interaction (HILIC) | vtt.finih.gov |
| Column | The stationary phase used for separation. | C18 or C8 (for RP); Bare silica (B1680970) or diol (for HILIC) | nih.govnih.gov |
| Mobile Phase A | The aqueous component of the elution system. | Water with 0.1% formic acid and/or ammonium acetate | nih.govresearchgate.net |
| Mobile Phase B | The organic component of the elution system. | Acetonitrile with 0.1% formic acid | nih.govresearchgate.net |
| Elution | The process of passing the mobile phase through the column. | Gradient elution (varying the ratio of Mobile Phase A and B over time) | nih.govnih.gov |
| Ionization Mode | The method used to generate ions for MS analysis. | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Detection Mode | The type of MS scan used for quantification. | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling
While less common than LC-MS/MS for acylcarnitine analysis due to the polar and non-volatile nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has been applied in metabolic profiling. acs.org A significant challenge for GC-MS is that acylcarnitines require derivatization to increase their volatility. nih.gov One established method involves transforming the isolated acylcarnitines into their corresponding acyloxylactones. nih.gov Following derivatization, the compounds can be analyzed by GC-MS, often using chemical ionization (CI) for sensitive detection. nih.gov A stable isotope dilution GC-CI-MS method has been developed for the quantitative profiling of plasma acylcarnitines, demonstrating its utility for diagnostic purposes in metabolic disorders. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging for Tissue Distribution
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for extraction or homogenization. researchgate.netnih.gov In this method, a tissue slice is coated with a chemical matrix that absorbs laser energy. When a laser is fired at the sample, the matrix desorbs and ionizes the analytes, which are then analyzed by the mass spectrometer. By rastering the laser across the entire tissue section, a molecular map can be generated, showing the location and relative abundance of specific acylcarnitines. nih.gov This technique has been successfully used to reveal the specific localization of long-chain acylcarnitines in models of spinal cord injury and to highlight altered carnitine metabolism in breast cancer tissues. nih.govnih.gov MALDI-MSI provides invaluable insights into the region-specific metabolic changes associated with pathological conditions. nih.gov
Application of Multiple Reaction Monitoring (MRM) for Enhanced Specificity and Sensitivity
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive targeted scanning mode used in tandem mass spectrometry, particularly on triple quadrupole instruments. proteomics.com.aunih.gov It is the gold standard for quantification in complex mixtures. proteomics.com.aunih.gov In an MRM experiment, the first quadrupole is set to select a specific precursor ion (the parent ion, e.g., the m/z of Tigloylcarnitine). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to select a specific product ion (the daughter ion). proteomics.com.au For acylcarnitines, the precursor ion is the m/z of the specific acylcarnitine, and a commonly used product ion for quantification is m/z 85, which is characteristic of the carnitine backbone. nih.govnih.gov By monitoring one or more of these specific precursor-to-product ion transitions, MRM filters out chemical noise from the matrix, leading to a significant increase in both sensitivity and specificity. proteomics.com.aunih.gov This allows for the accurate quantification of low-abundance acylcarnitines even in complex biological samples. proteomics.com.auvtt.fi
Quantitative Internal Standardization Strategies Using Deuterated Analogs
For accurate and precise quantification in mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is essential. nih.govacs.org Tigloyl-L-carnitine-d3 (chloride) is an example of such a standard. These deuterated analogs are ideal internal standards because they have nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency) to their non-labeled, endogenous counterparts. nih.govresearchgate.net However, because they contain deuterium (B1214612) atoms, they have a higher mass. nih.gov For example, a d3-labeled standard will have a mass that is 3 Daltons higher than the analyte of interest. nih.gov By adding a known amount of the SIL-IS, such as Tigloyl-L-carnitine-d3, to the sample at the very beginning of the workflow, it can correct for any sample loss during preparation and for variations in instrument response (ion suppression or enhancement). nih.govfamiliasga.com Quantification is achieved by calculating the ratio of the signal response of the endogenous analyte to the signal response of the SIL-IS. familiasga.com This strategy is fundamental to achieving the accuracy and precision required for clinical diagnostics and metabolic research. nih.govresearchgate.netisotope.combevital.noresearchgate.netnih.gov
Chromatographic Separation Techniques for Acylcarnitine Analysis
Chromatographic separation is a critical component of advanced acylcarnitine analysis, primarily because many acylcarnitines exist as isomers (compounds with the same chemical formula and mass but different structures). nih.govproteomics.com.aunih.govresearchgate.net Direct-infusion mass spectrometry cannot differentiate these isomers, which can lead to misdiagnosis of certain metabolic disorders. nih.govnih.gov Therefore, coupling liquid chromatography to the mass spectrometer is essential for definitive analysis.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common techniques employed. nih.govnih.gov
Reversed-Phase (RP) Chromatography: This is the most widely used separation mode. Acylcarnitines are separated on a nonpolar stationary phase (like C8 or C18) with a polar mobile phase. A gradient elution, starting with a high concentration of aqueous solvent and increasing the proportion of organic solvent (like acetonitrile), is used to elute the acylcarnitines in order of increasing hydrophobicity. nih.govnih.govnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. vtt.fi This technique allows for strong retention of very polar molecules like free carnitine and short-chain acylcarnitines, often without the need for derivatization. bevital.novtt.fi
The choice of chromatographic technique and conditions allows for the successful separation of critical isomers, such as isobutyrylcarnitine (B1203888) and butyrylcarnitine, which is vital for the differential diagnosis of specific organic acidemias. nih.govnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of highly polar compounds like carnitine and its acyl derivatives, which are often poorly retained on traditional reversed-phase columns. bevital.noshodex.com HILIC separates analytes based on their partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. bevital.nonih.gov This approach is particularly advantageous for LC-MS/MS analysis, as the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity. bevital.no
A key advantage of HILIC is its ability to analyze carnitines and acylcarnitines without the need for chemical derivatization. nih.gov One validated method successfully separated and quantified a panel of acylcarnitines in a total analysis time of just 9.0 minutes using a HILIC column coupled with a tandem mass spectrometer. nih.gov This method demonstrated good separation of some acylcarnitine isomers and could distinguish them from interfering compounds, thereby preventing false positive results. nih.gov The use of an aqueous-organic mobile phase in HILIC also helps to wash endogenous compounds from the column, contributing to excellent peak shape and retention time stability over repeated analyses. bevital.no For instance, the addition of 5mM ammonium acetate to the mobile phase has been shown to improve the reproducibility of retention times and increase sensitivity. bevital.no
In the context of Tigloyl-L-carnitine-d3, HILIC is used to chromatographically separate it from the endogenous, non-labeled acylcarnitines being quantified. bevital.no Deuterated analogues, such as d3-acetyl carnitine and d3-palmitoyl carnitine, have been successfully used to construct standard curves for quantifying their endogenous counterparts in plasma. bevital.no This same principle applies to the use of Tigloyl-L-carnitine-d3 for the quantification of endogenous tigloylcarnitine.
Sequential Ion-Exchange/Reversed-Phase Chromatography
A significant challenge in acylcarnitine analysis is the presence of constitutional isomers and diastereomers, which often cannot be distinguished by mass spectrometry alone. To address this, a two-dimensional orthogonal chromatographic technique known as sequential ion-exchange/reversed-phase chromatography has been developed. nih.gov This method leverages the permanent positive charge of the trimethylammonium group present in all carnitine species. nih.gov
The process involves two main steps:
Cation-Exchange: The sample is first introduced to a cation-exchange column, which traps all carnitine species (short-, medium-, and long-chain) while allowing non-charged or negatively charged molecules to pass through. nih.gov This step also serves as a sample clean-up and concentration stage. nih.gov
Reversed-Phase Separation: The trapped acylcarnitines are then eluted from the ion-exchange column and transferred to a reversed-phase ultra-high-performance liquid chromatography (UHPLC) column. This second dimension separates the individual acylcarnitine isomers and diastereomers based on their hydrophobicity. nih.gov
This sequential approach has proven highly effective in separating critical isomers, such as tigloylcarnitine from 3-methyl-crotonylcarnitine, which are biomarkers for different metabolic disorders but are isobaric (have the same mass). nih.gov The ability to resolve these compounds is a significant advantage over traditional flow-injection analysis tandem mass spectrometry (FIA-MS/MS) methods. nih.gov
Pre-column Derivatization Strategies for Analytical Enhancement
While modern LC-MS/MS methods can often detect underivatized acylcarnitines, pre-column derivatization remains a valuable strategy, particularly for enhancing detection sensitivity and enabling analysis by other techniques like HPLC with fluorescence detection. nih.govkosfaj.org L-carnitine and its esters are challenging to analyze directly with some methods because they are highly polar and lack a strong chromophore for UV detection. kosfaj.org
Derivatization involves chemically modifying the analyte to attach a tag with desirable properties, such as fluorescence or improved ionization efficiency. Common strategies for carnitines involve targeting the carboxyl group. unipd.it
Examples of Derivatization Reagents and Methods:
1-Aminoanthracene (1AA): This reagent reacts with the carboxylic acid group of acylcarnitines in the presence of a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). kosfaj.orgunipd.it The resulting fluorescent derivatives can be separated on a reversed-phase column and detected with high sensitivity using a fluorescence detector. unipd.itepa.gov This method has been successfully applied to quantify L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine in human plasma. unipd.it
Pyrene-1-carbonyl cyanide (PCC): Carnitine can be derivatized with PCC in dimethyl sulphoxide. The resulting derivative is then analyzed by HPLC on a cation-exchange column with fluorescence detection. nih.gov
(+)-1-(9-fluorenyl)ethyl chloroformate [(+)FLEC]: This reagent is used for the chiral separation of D- and L-carnitine enantiomers. It creates a stable diastereomeric derivative that can be detected by both UV and fluorescence, allowing for the detection of the D-enantiomer at levels as low as 0.2%. nih.gov
These derivatization strategies enhance the analytical capabilities for carnitine compounds, providing alternatives when highly sensitive mass spectrometry is not available or when specific analytical challenges, like chiral separation, need to be addressed. kosfaj.orgnih.gov
Method Validation and Quality Control in Preclinical and In Vitro Research
For any analytical method to be useful in preclinical and in vitro research, it must be rigorously validated to ensure that the results are reliable, reproducible, and accurate. Method validation for Tigloyl-L-carnitine-d3 and other acylcarnitines typically follows guidelines from bodies like the ICH (International Council for Harmonisation) and involves assessing several key parameters. nih.govjddtonline.infosarpublication.com
Key Validation Parameters:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by analyzing standards at multiple concentrations, and the correlation coefficient (r²) is calculated. Values of 0.99 or greater are typically considered acceptable. epa.govwaters.com
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. Recoveries between 85-115% are generally required. nih.govsarpublication.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra- and inter-assay precision values are assessed, with acceptance criteria often set at less than 15-20%. nih.govepa.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. unipd.itnih.gov
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govsarpublication.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. sarpublication.comwaters.com
The use of stable isotope-labeled internal standards, such as Tigloyl-L-carnitine-d3, is a cornerstone of quality control in quantitative mass spectrometry. waters.commedchemexpress.com These standards are added to samples at a known concentration at the beginning of the sample preparation process. Because they are chemically identical to their endogenous counterparts, they experience the same extraction inefficiencies and matrix effects, allowing for highly accurate correction and quantification of the target analyte. nih.gov
Table of Validation Data for Acylcarnitine Analytical Methods
| Parameter | Analyte(s) | Method | Matrix | Result | Source |
| Linearity (r²) | L-carnitine, ALC, PLC | HPLC-FLD (1AA Deriv.) | Human Plasma | >0.99 | epa.gov |
| Propionyl-L-carnitine, etc. | UPLC-MS/MS | Urine | 0.988 - 0.999 | waters.com | |
| L-Carnitine | HPLC-UV | Tablets | 0.999 | sarpublication.com | |
| Accuracy (% Recovery) | Various Acylcarnitines | HILIC-MS/MS | Plasma | 85 - 110% | nih.gov |
| L-carnitine, ALC, PLC | HPLC-FLD (1AA Deriv.) | Human Plasma | 82.6 - 95.4% | epa.gov | |
| L-Carnitine | HPLC-FLD (1AA Deriv.) | Infant Formula | 97.16 - 106.56% | kosfaj.org | |
| Precision (% RSD) | Various Acylcarnitines | HILIC-MS/MS | Plasma | < 17% (between-run) | nih.gov |
| L-carnitine, ALC, PLC | HPLC-FLD (1AA Deriv.) | Human Plasma | 0.3 - 16.8% | epa.gov | |
| L-Carnitine | HPLC-FLD (1AA Deriv.) | Infant Formula | 2.53 - 4.72% | kosfaj.org | |
| Limit of Quantitation (LOQ) | L-Carnitine | HPLC-FLD (1AA Deriv.) | Human Plasma | 5 nmol/mL | unipd.it |
| Acetyl-L-carnitine | HPLC-FLD (1AA Deriv.) | Human Plasma | 1 nmol/mL | unipd.it | |
| Propionyl-L-carnitine | HPLC-FLD (1AA Deriv.) | Human Plasma | 0.25 nmol/mL | unipd.it | |
| L-Carnitine | LC-MS/MS | Infant Formula | 0.17 µg/L | nih.gov |
Metabolic Pathways and Biological Roles of Tigloyl L Carnitine and Its D3 Analog
Integration into Short-Chain Fatty Acid Metabolism and Branched-Chain Amino Acid Catabolism
The breakdown of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial metabolic process that begins primarily in the skeletal muscle. nih.gov The catabolism of these essential amino acids yields intermediates that can be used for energy production. nih.gov Tigloyl-L-carnitine is specifically an intermediate in the degradation pathway of isoleucine. caymanchem.comontosight.ai
The catabolism of the essential amino acid isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. nih.govnumberanalytics.comwikipedia.org A key intermediate in this pathway is tigloyl-CoA. ontosight.ai
The initial steps of isoleucine degradation involve transamination to form α-keto-β-methylvalerate, followed by oxidative decarboxylation to produce 2-methylbutyryl-CoA. frontiersin.orgqiagen.com This is then dehydrogenated to form tigloyl-CoA (also known as (E)-2-methylcrotonoyl-CoA). qiagen.com This series of reactions highlights the convergence of amino acid breakdown with pathways resembling fatty acid β-oxidation. nih.govnih.gov
Carnitine acyltransferases are a family of enzymes that facilitate the reversible transfer of acyl groups between Coenzyme A (CoA) and L-carnitine. columbia.edunih.gov These enzymes are categorized based on their preference for the chain length of the acyl group: short, medium, or long. columbia.edu
Carnitine O-acetyltransferase (CrAT) is the enzyme responsible for the transfer of short-chain acyl groups, including the tigloyl group, from their CoA esters to L-carnitine. hmdb.camdpi.com The reaction is as follows:
Tigloyl-CoA + L-carnitine ⇌ Tigloyl-L-carnitine + CoASH nih.gov
This enzymatic reaction is critical for buffering the intramitochondrial acyl-CoA/CoA ratio and for transporting short-chain acyl groups out of the mitochondria. nih.govmdpi.com The active site of CrAT contains a crucial histidine residue (His343) that acts as a catalyst in the transfer of the acetyl (or other short-chain acyl) group between CoA and carnitine. nih.govwikipedia.org
Role of Short-Chain Acylcarnitines in Mitochondrial Function and Energy Homeostasis in Research Models
Short-chain acylcarnitines, including tigloyl-L-carnitine, are not merely byproducts of metabolism but play active roles in maintaining cellular energy balance. metwarebio.com They are considered biomarkers of mitochondrial function and can reflect the balance between energy supply and demand. diabetesjournals.orggrantome.com
A primary role of the carnitine system, particularly involving CrAT, is to buffer the mitochondrial acetyl-CoA pool. nih.govnih.gov When acetyl-CoA levels rise, for instance from high rates of glucose or fatty acid oxidation, CrAT converts acetyl-CoA to acetylcarnitine, thus freeing up Coenzyme A (CoA). diabetesjournals.orgnih.gov This is vital because a low availability of free CoA can inhibit key metabolic processes, including the pyruvate (B1213749) dehydrogenase complex and fatty acid β-oxidation. mdpi.comdiabetesjournals.org
By converting various short-chain acyl-CoAs (like tigloyl-CoA) into their carnitine esters, the cell prevents the accumulation of these intermediates, which can be toxic and can sequester the essential CoA pool. metwarebio.comdiabetesjournals.org This buffering action is crucial for maintaining metabolic flexibility, allowing mitochondria to switch between different fuel sources efficiently. mdpi.commdpi.com
The transport of acylcarnitines across the inner mitochondrial membrane is a critical step in both the import of long-chain fatty acids for β-oxidation and the export of excess or unusual acyl groups from the mitochondria. youtube.comnih.gov This process is mediated by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20. nih.govwikipedia.orgorpha.net
CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. wikipedia.orgutah.edu While the primary role of the carnitine shuttle is often described in the context of long-chain fatty acid transport into the mitochondria, the export of short-chain acylcarnitines like tigloyl-L-carnitine from the matrix to the cytosol is also a key function. youtube.comyoutube.comnih.gov This export helps to relieve metabolic stress within the mitochondria. grantome.com Once in the cytosol, these acylcarnitines can be either metabolized or transported out of the cell. mdpi.com
| Transporter/Enzyme | Location | Function in Acylcarnitine Dynamics |
| Carnitine Acyltransferase (CrAT) | Mitochondrial Matrix, Peroxisomes, ER | Catalyzes the reversible transfer of short-chain acyl groups (like tigloyl) between CoA and carnitine. hmdb.cawikipedia.org |
| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. nih.govwikipedia.orgorpha.net |
| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Converts long-chain acyl-CoAs to long-chain acylcarnitines for import into mitochondria. nih.govwikipedia.org |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane | Converts long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix. utah.eduwikipedia.org |
Biosynthesis and Degradation Pathways of L-Carnitine and its Derivatives
The availability of L-carnitine is essential for the functions described above. The body obtains L-carnitine from dietary sources, primarily meat and dairy products, and through endogenous synthesis. nih.govresearchgate.net
The biosynthesis of L-carnitine is a multi-step enzymatic process that occurs in the liver, kidneys, and brain. wikipedia.orgresearchgate.net It begins with the amino acid lysine (B10760008), specifically Nε-trimethyllysine (TML), which is released from the degradation of proteins. nih.govcreative-proteomics.com
The key enzymes involved in L-carnitine biosynthesis are:
Nε-trimethyllysine hydroxylase (TMLH) : This enzyme hydroxylates TML to form 3-hydroxy-Nε-trimethyllysine (HTML). researchgate.netwikipedia.org
3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) : This enzyme cleaves HTML to produce 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. researchgate.netwikipedia.org
4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH) : This enzyme oxidizes TMABA to form γ-butyrobetaine (GBB). nih.govresearchgate.net
γ-butyrobetaine hydroxylase (BBOX) : The final, rate-limiting enzyme in the pathway, BBOX hydroxylates GBB to produce L-carnitine. nih.govwikipedia.orgcreative-proteomics.com
Degradation of L-carnitine and its acyl-derivatives primarily serves to excrete excess or potentially toxic acyl groups from the body. mdpi.commetwarebio.com When short-chain acyl-CoAs accumulate due to metabolic blockages or an oversupply of substrates, they are converted to their respective acylcarnitines. mdpi.com These water-soluble acylcarnitines can then be transported out of the cell and excreted in the urine. mdpi.commetwarebio.com This process not only detoxifies the cell but also regenerates the pool of free CoA, although it can lead to a secondary carnitine deficiency if the demand for excretion is high. mdpi.com
Applications of Tigloyl L Carnitine D3 Chloride in Mechanistic Metabolic Research
Tracing Metabolic Flux and Intermediary Metabolism in In Vitro and Ex Vivo Systems
Stable isotope tracing is a cornerstone of metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites through a metabolic pathway. creative-proteomics.comnih.gov By introducing a labeled substrate like Tigloyl-L-carnitine-d3 into a biological system, such as cell cultures or isolated organs, scientists can track the movement of the deuterium-labeled tigloyl group or the carnitine backbone as they are processed by cellular machinery. nih.gov This allows for the detailed mapping of metabolic networks and provides insights into how these networks are altered by physiological or pathological conditions. The use of mass spectrometry allows for the clear differentiation and quantification of the labeled compound and its downstream metabolites from the pre-existing unlabeled pools. nih.gov
Skeletal muscle is a key site for fatty acid oxidation and has a high demand for L-carnitine, which it must acquire from the bloodstream via specialized transporters like OCTN2. nih.govnih.gov The concentration of carnitine within muscle cells can be over 50 times higher than in the blood, highlighting the importance of this active transport process. nih.gov Studies using cultured human muscle cells have characterized this uptake as a specific and saturable process involving both high-affinity and low-affinity transport systems. nih.gov
The use of Tigloyl-L-carnitine-d3 allows researchers to precisely measure the dynamics of this transport. When administered, the d3-labeled compound can be tracked as it is taken up by muscle tissue, allowing for the direct measurement of transport rates and accumulation. nih.gov This is crucial for understanding how carnitine transport is regulated and how it might be impaired in metabolic diseases associated with carnitine deficiency. frontiersin.org
Table 1: L-carnitine Uptake Systems in Human Skeletal Muscle
| Uptake System | Affinity for L-carnitine | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |
| High-Affinity | High | 4.17 - 5.50 µM | 11.78 - 19.6 pmol/h per mg protein | Activity does not change significantly with muscle cell differentiation. nih.gov |
| Low-Affinity | Low | Changes with differentiation | Changes with differentiation | This system develops as muscle cells mature and operates at physiological carnitine concentrations. nih.gov |
Data adapted from a study on cultured human skeletal muscle cells. nih.gov
The balance between free coenzyme A (CoA) and its acylated forms, particularly acetyl-CoA, is a critical regulatory node in cellular metabolism. researchgate.net The enzyme Carnitine Acetyltransferase (CAT) plays a key role in maintaining this balance by reversibly transferring acetyl groups from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine. grantome.comsigmaaldrich.com This reaction acts as a buffer, releasing free CoA that is essential for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation. researchgate.net
By introducing Tigloyl-L-carnitine-d3 into an experimental system, researchers can probe the dynamics of this buffering system. The d3-labeled carnitine moiety can participate in transacylation reactions. Monitoring the transfer of the labeled carnitine backbone to other acyl groups (like the formation of acetyl-L-carnitine-d3) or the metabolism of the tigloyl-d3 group provides a direct window into the activity of CAT and other related enzymes. grantome.com This allows for the study of how the acyl-CoA pool is managed under different metabolic states, such as during exercise or in conditions of nutrient excess, where acetyl-CoA levels can fluctuate dramatically. nih.gov
Elucidation of Enzymatic Activities and Substrate Specificities in Experimental Models
Tigloyl-L-carnitine-d3 serves as a specific substrate for in vitro and in vivo studies aimed at characterizing the function of carnitine acyltransferases. nih.govresearchgate.net These enzymes exhibit varying specificities for the acyl groups they transfer. For instance, carnitine acetyltransferase from pigeon breast muscle can transfer acyl groups up to 10 carbons in length. nih.govnih.gov
In an experimental setup, Tigloyl-L-carnitine-d3 can be used to measure the kinetic properties of a specific enzyme. By incubating the enzyme with the d3-labeled substrate and measuring the rate of product formation (e.g., release of d3-L-carnitine) via mass spectrometry, researchers can determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax). The deuterium (B1214612) label ensures that the measurements are highly specific and not confounded by any endogenous, non-labeled substrates present in the experimental system. acs.org This approach is vital for understanding how different dietary or metabolic conditions, which alter the availability of various acyl-CoAs, might affect the activity of these crucial enzymes.
Table 2: Kinetic Properties of Human Carnitine Acetyltransferase (hCAT)
| Substrate | Michaelis-Menten Constant (Km) |
| Acetyl-CoA | 37 ± 3.3 µM |
| L-carnitine | 83 ± 5.5 µM |
Data obtained from studies on recombinant human CAT, illustrating the type of kinetic data that can be refined using specific labeled substrates. sigmaaldrich.com
Biomarker Discovery and Validation in Preclinical Animal Models of Metabolic Perturbations
Acylcarnitines are increasingly recognized as important biomarkers for various metabolic disorders. acs.orgresearchgate.net Altered levels of specific acylcarnitines in blood or tissues can indicate a bottleneck in a metabolic pathway, often due to an inherited enzyme deficiency or an acquired metabolic disease. For example, elevated plasma levels of the non-deuterated form, tigloyl-L-carnitine, have been observed in mouse models of melanoma and in human infants with mitochondrial acetyl-CoA acetyltransferase deficiency, an inborn error of isoleucine metabolism.
In the process of discovering and validating such biomarkers, accurate and precise quantification is essential. This is where Tigloyl-L-carnitine-d3 plays a critical role as an internal standard. clearsynth.com In mass spectrometry-based analyses, a known quantity of the d3-labeled standard is added to each biological sample (a process called spiking). Because the labeled standard behaves almost identically to the endogenous analyte during sample extraction and analysis, it can be used to correct for any variations or sample loss. isolife.nlnih.gov This allows for the highly accurate quantification of the endogenous tigloyl-L-carnitine, enabling researchers to reliably validate its association with a specific disease state in preclinical animal models.
Table 3: Metabolic Conditions Associated with Altered Tigloyl-L-carnitine Levels
| Condition | Observation | Implication |
| Melanoma Xenograft Models (Mouse) | Increased plasma levels of tigloyl-L-carnitine compared to non-tumor bearing mice. | Potential biomarker for specific cancer-related metabolic reprogramming. |
| Mitochondrial Acetyl-CoA Acetyltransferase (T2) Deficiency | Increased levels in dried blood spots from affected neonates. | Diagnostic biomarker for an inborn error of isoleucine metabolism. |
These findings highlight the importance of endogenous tigloyl-L-carnitine as a biomarker, underscoring the need for labeled standards like Tigloyl-L-carnitine-d3 for its accurate validation and quantification.
Comparative Metabolic Studies with Non-Deuterated Tigloyl-L-carnitine
The use of a deuterated standard enables powerful comparative studies to trace the metabolic fate of an exogenously administered compound against the background of its endogenous, non-deuterated counterpart. nih.govresearchgate.net When Tigloyl-L-carnitine-d3 is introduced into an animal model, its distinct mass allows it to be tracked separately from the body's natural pool of tigloyl-L-carnitine.
This approach is fundamental for pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion of a compound. It allows researchers to determine how quickly the administered tigloyl-L-carnitine is taken up by tissues, how it is metabolized into other forms, and how rapidly it is cleared from the body, all without interference from the endogenous pool. Furthermore, such comparative analysis can reveal a "kinetic isotope effect," where the heavier deuterium atom can subtly slow down the rate of enzymatic reactions. hilarispublisher.com Studying these minor differences can provide deeper insights into the mechanisms of the enzymes that process acylcarnitines.
Future Directions and Emerging Research Avenues for Deuterated Acylcarnitines
Integration of Stable Isotope Tracing with Multi-Omics Technologies (e.g., metabolomics, fluxomics)
The integration of stable isotope tracing with multi-omics technologies, particularly metabolomics and fluxomics, represents a significant leap forward in understanding biological systems. nih.gov This approach moves beyond static snapshots of metabolite concentrations to provide a dynamic view of metabolic pathway activity. nih.govnih.govosti.gov By introducing a stable isotope-labeled substrate, such as a deuterated acylcarnitine, into a biological system, researchers can track the label as it is incorporated into downstream metabolites. immune-system-research.com This allows for the quantitative mapping of metabolic fluxes and the determination of pathway activity rates. nih.govimmune-system-research.com
This combined methodology is particularly powerful for elucidating metabolic reprogramming in various conditions like cancer, activated immune cell responses, and hypoxia. nih.govimmune-system-research.com For example, stable isotope tracers combined with high-resolution mass spectrometry can reveal whether cancer cells primarily use glucose or glutamine for their energy needs. immune-system-research.com This dynamic approach, often termed metabolic flux analysis (MFA), provides crucial insights into cellular physiology and disease mechanisms that cannot be obtained from conventional metabolomics alone. immune-system-research.com The recent explosion of systems biology has increasingly led to the combination of stable isotope tracers with 'omics' to unravel the complex metabolic wiring of cells. nih.govnih.gov
Research Findings from Integrated Approaches:
| Research Area | Key Finding | Tracer Example | Citation |
| Cancer Metabolism | Many tumors exhibit enhanced glycolytic flux (the Warburg effect), which can be directly demonstrated by the rapid accumulation of M+3 labeled lactate. | ¹³C-glucose | immune-system-research.com |
| Exercise Physiology | Using D₂O and substrate-specific tracers allows for the measurement of turnover rates for individual proteins in response to exercise. | D₂O, [1,2-¹³C₂]leucine | nih.gov |
| Environmental Science | Stable isotope probing (SIP) combined with metabolomics can trace the metabolic activity of soil communities and determine the fate of various carbon sources. | ¹³C-labeled carbon sources | asm.org |
| Gut Microbiome | Ingestion of d3-carnitine revealed an obligatory role of gut microbiota in producing the pro-atherosclerotic metabolite TMAO from dietary L-carnitine in humans. | d3-carnitine | nih.gov |
Development of Advanced Mass Spectrometry Platforms for Enhanced Resolution and Throughput in Deuterated Compound Analysis
Advances in mass spectrometry (MS) are pivotal to the expanding use of deuterated compounds in research. researchgate.net Modern MS platforms offer significantly enhanced resolution and throughput, which are critical for complex isotope tracing experiments. nih.govresearchgate.net High-resolution mass spectrometry is essential to distinguish metabolites with very small mass differences and to separate isotopologues labeled with different heavy nuclei (e.g., a metabolite with one deuterium (B1214612) versus one carbon-13 atom). nih.gov
Expansion of Isotopic Tracer Applications to Novel Biological Systems and Research Questions
The application of stable isotope tracers is rapidly growing beyond traditional metabolic studies to encompass a wide array of biological systems and research questions. researchgate.netnih.gov This expansion is largely driven by the enhanced capabilities of modern analytical instrumentation. nih.gov
Emerging research areas include:
Nutrient Uptake and Environmental Science : Tracers are used to study the uptake of nutrients in plants, such as using radioactive phosphorus-32 (B80044) to measure the rate of absorption from soil. sciencelearn.org.nz Similarly, radio-labeled pesticides can be tracked to determine their accumulation in soil, uptake by plants, and runoff into surface water. sciencelearn.org.nz In microbiology, stable isotope probing is used to follow carbon metabolism in entire soil communities. asm.org
Disease Pathogenesis : Researchers are using deuterated tracers to uncover novel disease mechanisms. A notable example is the use of d3-carnitine to demonstrate the link between gut microbiota metabolism of dietary L-carnitine and the production of TMAO, a metabolite implicated in atherosclerosis. nih.gov
Specialized Physiology : In exercise physiology, stable isotope tracers have provided deep insights into the regulation of amino acid, fatty acid, and carbohydrate metabolism in response to physical activity. nih.gov
Drug Metabolism : Isotope labeling is a fundamental tool in pharmaceutical research to identify drug metabolites and characterize their clearance routes. fiveable.me
Refinement of Analytical Standards and Methodologies for Absolute Quantification of Deuterated Metabolites
Achieving precise and accurate absolute quantification of metabolites is a key goal in many biological studies, and it presents significant analytical challenges. nih.govnih.gov Absolute quantification determines the exact concentration of a molecule in a sample, which is crucial for clinical diagnostics and for building accurate metabolic models. nih.govcreative-proteomics.com
The gold standard for absolute quantification in mass spectrometry is the use of a stable isotope-labeled internal standard, which is an isotopic analogue of the analyte being measured. nih.govcreative-proteomics.comresearchgate.net Deuterated compounds like Tigloyl-L-carnitine-d3 serve as ideal internal standards because they have nearly identical chemical and physical properties to their natural counterparts but are distinguishable by their mass. lumiprobe.comcaymanchem.com This allows for correction of sample loss during preparation and variations in instrument response. researchgate.net
However, the commercial availability and high cost of specific isotopic standards for every metabolite can be a major limitation. nih.gov This has spurred the development of new methodologies to refine the process:
Advanced Labeling Strategies : Techniques like isotopic N,N-Dimethyl Leucine (iDiLeu) tagging have been developed to enable absolute quantification of entire classes of metabolites (e.g., amines) without requiring a unique internal standard for each one. nih.gov
Improved Calibration Methods : Researchers are devising new ways to construct calibration curves to improve accuracy. rsc.org One such method involves adding a series of concentrations of the stable isotope-labeled standard to the actual sample, rather than a blank matrix, to create a more reliable curve. rsc.org
Use of Labeled Biomass : When individual standards are not available, U-13C-labeled biomass from cells or organisms grown on a fully labeled carbon source is considered a state-of-the-art alternative for generating internal standards for a wide range of metabolites. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
